ethyl 3-methyl-2-oxopentanoate

Flavor Chemistry Fragrance Development Organoleptic Evaluation

Ethyl 3-methyl-2-oxopentanoate (CAS 26516-27-8), also known as Nuezate or Walnut Ester, is an α-ketoester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol. It is primarily utilized in the flavor and fragrance industry, where it is valued for its potent, fresh walnut and woody odor profile, and is designated FEMA No.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 26516-27-8
Cat. No. B3050507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-methyl-2-oxopentanoate
CAS26516-27-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C(=O)OCC
InChIInChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3
InChIKeyHCDYSXWWIWPQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Methyl-2-Oxopentanoate (CAS 26516-27-8): Sourcing and Specification Overview for Flavor & Fragrance Procurement


Ethyl 3-methyl-2-oxopentanoate (CAS 26516-27-8), also known as Nuezate or Walnut Ester, is an α-ketoester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol [1]. It is primarily utilized in the flavor and fragrance industry, where it is valued for its potent, fresh walnut and woody odor profile, and is designated FEMA No. 4903 and JECFA No. 2311 [2][3]. The compound contains a single chiral center and exists as two enantiomers, which exhibit distinct organoleptic characteristics [2].

Why Generic Substitution of Ethyl 3-Methyl-2-Oxopentanoate Is a Procurement Risk


Generic substitution of ethyl 3-methyl-2-oxopentanoate with closely related in-class compounds such as methyl 3-methyl-2-oxopentanoate (CAS 3682-42-6) or other α-ketoesters carries significant risk. While these analogs share a similar core structure, they differ fundamentally in their olfactory impact, enantiomeric performance, and regulatory clearance. For example, the ethyl ester imparts a distinct 'fresh walnut' character, whereas the methyl ester is described as having a more generic 'fruity' odor [1]. Furthermore, the enantiomeric composition of the racemate, or the isolated (S)-enantiomer, can dramatically alter the sensory profile from 'powerful, fresh walnut' to a 'dry, pungent' note [2]. From a safety and compliance standpoint, ethyl 3-methyl-2-oxopentanoate benefits from a comprehensive safety assessment under the RIFM framework and established FEMA GRAS status, which may not be directly transferable to all analogs [3].

Ethyl 3-Methyl-2-Oxopentanoate: A Quantitative Evidence Guide for Differentiated Selection


Odor Profile Differentiation: Ethyl Ester vs. Methyl Ester

Ethyl 3-methyl-2-oxopentanoate is characterized by a 'strong, fresh walnut, fruity' odor, which is a key differentiator from the methyl ester analog. The methyl ester (CAS 3682-42-6) is described as having a 'fruity' odor without the specific walnut note [1][2]. This difference in odor profile is critical for applications where a distinct nutty character is required.

Flavor Chemistry Fragrance Development Organoleptic Evaluation

Enantiomeric Potency and Odor Quality: (+)-(S) vs. (-)-(R) Isomer

The enantiomers of ethyl 3-methyl-2-oxopentanoate exhibit distinct olfactory properties. The (+)-ethyl-(S)-enantiomer presents a 'typical walnut note, accompanied by a walnut-husk, pungent, ethereal, slightly fruity odor,' while the (-)-ethyl-(R)-enantiomer has a 'more pungent, more dry, less powerful' odor and lacks the 'fruity-apple note' [1]. Furthermore, the (+)-(S)-enantiomer is reported to be 'more powerful' than its antipode [2].

Chiral Chemistry Perfumery Sensory Science

Safety Clearance and Exposure Limits: RIFM Assessment vs. Unassessed Analogs

Ethyl 3-methyl-2-oxopentanoate has been subject to a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), clearing all seven human health and environmental endpoints [1]. This assessment found that estimated exposure levels for this compound are below the Threshold of Toxicological Concern (TTC) [2]. The total systemic exposure for this specific ingredient was calculated as 0.000038 mg/kg/day (RIFM, 2018) [3]. This level of detailed, peer-reviewed safety data is not universally available for all α-ketoester analogs.

Toxicology Regulatory Compliance Risk Assessment

Physical Property Profile: Flash Point and Boiling Point Comparison

Ethyl 3-methyl-2-oxopentanoate has a reported boiling point of 186–187 °C and a flash point of 65 °C [1]. This compares to the methyl ester analog (CAS 3682-42-6), which has a reported boiling point of 197.00 °C and a flash point of 66.7 °C (152.00 °F) . The lower boiling point and slightly lower flash point of the ethyl ester may be advantageous in specific formulation processes or where volatility is a key performance parameter.

Chemical Engineering Process Safety Formulation Stability

Optimized Application Scenarios for Ethyl 3-Methyl-2-Oxopentanoate Based on Differentiated Evidence


Development of High-Fidelity Nut and Woody Flavor Profiles

Formulators seeking to create authentic, complex nut flavors (e.g., walnut, black walnut, pecan) or add earthy depth to woody compositions should prioritize ethyl 3-methyl-2-oxopentanoate. Its distinct 'fresh walnut' character, as contrasted with the generic 'fruity' note of the methyl ester, provides a specific, verifiable advantage for achieving target flavor profiles [1]. The compound's FEMA GRAS status (No. 4903) further supports its use in food flavorings [2].

Fine Fragrance Perfumery Requiring Specific Enantiomeric Impact

In fine fragrance creation, the selection of the specific enantiomer or enantiomeric ratio of ethyl 3-methyl-2-oxopentanoate is a critical design parameter. The (+)-(S)-enantiomer offers a more powerful, fresher walnut note with an ethereal, fruity nuance, whereas the (-)-(R)-enantiomer imparts a drier, more pungent character [3]. This choice allows the perfumer to fine-tune the fragrance's evolution and tenacity, moving beyond a 'one-size-fits-all' racemate.

Safety-Critical Formulations with Streamlined Regulatory Review

For consumer product companies operating under stringent safety and regulatory frameworks, selecting ethyl 3-methyl-2-oxopentanoate provides a clear, data-backed advantage. The existence of a peer-reviewed RIFM safety assessment, which clears the compound for all major human health endpoints and provides a quantified systemic exposure value (0.000038 mg/kg/day), offers a verifiable and defensible safety profile [4]. This pre-existing data package can significantly reduce the time and cost associated with internal safety assessments and regulatory submissions compared to using less-studied alternatives.

Controlled Volatility and Processing in Industrial Flavor Manufacturing

In industrial-scale flavor manufacturing, the physical properties of ethyl 3-methyl-2-oxopentanoate offer quantifiable processing advantages. Its boiling point (186–187 °C) and flash point (65 °C) differ from the methyl ester analog, which can be leveraged in specific production processes where volatility and safety parameters are critical [5]. For example, the lower boiling point may facilitate more efficient recovery or purification steps in certain manufacturing setups.

Technical Documentation Hub

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